molecular formula C9H7BrN2O B1276755 6-Bromo-3-methylquinazolin-4(3H)-one CAS No. 57573-59-8

6-Bromo-3-methylquinazolin-4(3H)-one

Cat. No. B1276755
CAS RN: 57573-59-8
M. Wt: 239.07 g/mol
InChI Key: MCSVSXROESVYLR-UHFFFAOYSA-N
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Description

6-Bromo-3-methylquinazolin-4(3H)-one (6-Br-3-MeQ-4(3H)-one) is an organic compound belonging to the quinazolinone class of compounds. It is a heterocyclic aromatic compound composed of two nitrogen atoms, three carbon atoms, and one bromine atom. 6-Br-3-MeQ-4(3H)-one is a valuable intermediate in the synthesis of several biologically active compounds and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Cancer Treatment Applications

6-Bromo-3-methylquinazolin-4(3H)-one is utilized as an important intermediate in the synthesis of drugs for treating cancers such as colon and rectal cancers. Its synthesis through a process involving cycling, ammoniation, and bromination has been optimized to provide high yields, demonstrating its significance in cancer drug development (He Zheng-you, 2010).

Chemical Synthesis Techniques

Innovative chemical synthesis techniques, such as one-pot three-component synthesis under microwave irradiation and solvent-free conditions, have been employed to create derivatives of this compound. This method involves using isatoic anhydride, orthoesters, and amines, showcasing the compound's versatility in chemical synthesis (A. Mohammadi, S. S. S. Hossini, 2011).

Halogenation and Schiff Base Derivatives

This compound has been used in direct halogenation processes to yield iodine or bromine derivatives. The simplicity of this protocol without the need for catalysts under mild conditions highlights its practicality in producing new Schiff base derivatives with potential bioactivity (Mudassar A. Sayyed, S. Mokle, Y. Vibhute, 2006).

Biological Activity Studies

Studies have been conducted to understand the antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities of derivatives of this compound. These compounds have shown significant biological activities, demonstrating their potential in various therapeutic applications (S. Sahu, Md. Afzal Azam, M. Banerjee, S. Acharrya, C. Behera, S. Si, 2008).

Antifungal Bioactivities

Derivatives of this compound, such as 6-bromo-3-propylquinazolin-4-one, have been synthesized and characterized for their antifungal activities. These findings indicate the compound's potential in the development of new antifungal agents (Gui-ping Ouyang, P. Zhang, Gangfang Xu, B. Song, Song Yang, Linhong Jin, Wei Xue, D. Hu, Ping Lu, Zhuo Chen, 2006).

Hypotensive Agents

Research has shown that certain derivatives of this compound exhibit hypotensive activity, indicating their potential use as agents to lower blood pressure (Ashok Kumar, M. Tyagi, V. Srivastava, 2003).

Direct SNAr Reaction on Quinazoline Ring

6-Aminoquinazolin-4(3H)-ones have been prepared using platinum–metal group catalysis on C-6-iodo or 6-bromo precursors of this compound. This process showcases the compound's role in advancing synthetic methodologies (B. Barlaam, C. Harris, Jonathan Lecoq, H. Nguyen, 2012).

Drug Discoveries and Synthesis Improvement

In drug discovery, this compound derivatives have been synthesized and improved through the telescoping process, demonstrating an increase in yield and purity. This improvement is significant for the quick supply of key intermediates in medicinal chemistry (K. Nishimura, T. Saitoh, 2016).

Safety and Hazards

According to the safety data sheet, 6-Bromo-3-methylquinazolin-4(3H)-one is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

6-bromo-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSVSXROESVYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400934
Record name 6-Bromo-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57573-59-8
Record name 6-Bromo-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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